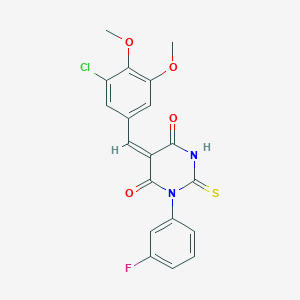![molecular formula C22H17Cl2F3N2O3S B286296 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B286296.png)
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mécanisme D'action
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide selectively targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. Inhibition of BTK by 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide leads to decreased activation of these pathways, resulting in apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects:
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical models, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have limited efficacy in B-cell malignancies that have developed resistance to BTK inhibitors.
Orientations Futures
There are several future directions for the development of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential strategy is to combine 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide with other anti-cancer agents to enhance its efficacy and overcome resistance. Another approach is to develop more potent and selective BTK inhibitors that have a longer half-life and fewer off-target effects. Finally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have potential applications in other diseases that involve aberrant B-cell signaling, such as autoimmune disorders and graft-versus-host disease.
Méthodes De Synthèse
The synthesis of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine and 4-chlorobenzenesulfonyl chloride to form the intermediate 2-chlorobenzyl-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid to form 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide.
Applications De Recherche Scientifique
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cell lymphoma cells. 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
Propriétés
Formule moléculaire |
C22H17Cl2F3N2O3S |
|---|---|
Poids moléculaire |
517.3 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c23-17-8-10-19(11-9-17)33(31,32)29(13-15-4-1-2-7-20(15)24)14-21(30)28-18-6-3-5-16(12-18)22(25,26)27/h1-12H,13-14H2,(H,28,30) |
Clé InChI |
SNNBLYDCAKSCFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B286213.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)
![3-Isopropyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B286230.png)

![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)